4-Hydrazino-2-methylquinoline hydrochloride
CAS No.: 61760-54-1
Cat. No.: VC3938387
Molecular Formula: C10H12ClN3
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61760-54-1 |
|---|---|
| Molecular Formula | C10H12ClN3 |
| Molecular Weight | 209.67 g/mol |
| IUPAC Name | (2-methylquinolin-4-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C10H11N3.ClH/c1-7-6-10(13-11)8-4-2-3-5-9(8)12-7;/h2-6H,11H2,1H3,(H,12,13);1H |
| Standard InChI Key | VJHGSVNMZWGJNQ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2C(=C1)NN.Cl |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)NN.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name is (2-methylquinolin-4-yl)hydrazine hydrochloride, and it is identified by multiple synonyms, including 4-methyl-2-quinolylhydrazine and 2-hydrazinyl-4-methylquinoline hydrochloride. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 21703-52-6 | |
| PubChem CID | 818195 | |
| Molecular Formula | C₁₀H₁₁N₃·HCl | |
| SMILES | CC1=CC(=NC2=CC=CC=C12)NN.Cl | |
| InChI Key | FLDYBLAUDDQRAB-UHFFFAOYSA-N |
Structural Features
The quinoline core provides aromaticity and planar rigidity, while the hydrazine group (-NH-NH₂) introduces nucleophilic reactivity. The methyl group at the 2-position enhances steric effects, influencing regioselectivity in reactions .
Synthesis and Reactivity
Synthetic Routes
A common synthesis involves the reaction of 4-methyl-2-aminoquinoline with hydrazine hydrate under reflux conditions. For example:
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Procedure: 4-Methyl-2-aminoquinoline (7.01 g, 32.56 mmol) is refluxed with hydrazine hydrate (3.5 mL, 70 mmol) in methanol for 16 hours. The product precipitates upon cooling and is recrystallized from 2-propanol, yielding 79.2% .
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Mechanism: Nucleophilic substitution at the 4-position, facilitated by the electron-withdrawing quinoline ring .
Functionalization
The hydrazine group enables diverse derivatization:
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Condensation Reactions: Forms hydrazones with carbonyl compounds, useful in drug design .
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Cyclization: Reacts with formic acid to yield tricyclic structures, as demonstrated in tricyclazole synthesis .
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar solvents (water, methanol) but insoluble in nonpolar solvents .
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Stability: Sensitive to oxidation; requires storage in sealed containers under inert atmospheres .
Spectral Data
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¹H NMR (CDCl₃): δ 2.67 (s, 3H, CH₃), 7.41–8.11 (m, 4H, aromatic), 9.86 (s, 1H, NH) .
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IR: Peaks at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N stretch) .
| Hazard Code | Description | Percentage |
|---|---|---|
| H302 | Harmful if swallowed | 33.3% |
| H312 | Harmful in contact with skin | 33.3% |
| H315 | Causes skin irritation | 100% |
| H319 | Causes serious eye irritation | 100% |
Applications in Pharmaceutical Research
Anticancer Agents
Derivatives of 4-hydrazino-2-methylquinoline exhibit cytotoxicity by alkylating DNA. For example, phenyl N-mustard conjugates with hydrazinecarboxamide linkers show enhanced activity against cancer cell lines .
Antimicrobial Activity
Halogenated analogs (e.g., 6,8-dichloro and 6-fluoro derivatives) demonstrate broad-spectrum antimicrobial properties. The 6-fluoro variant (C₁₀H₁₁ClFN₃) has a molecular weight of 227.66 g/mol and is under investigation for bacterial resistance .
Comparative Analysis of Derivatives
| Derivative | Substituents | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| 6,8-Dichloro-4-hydrazino-2-methyl | Cl at 6,8 | 278.6 | Antiparasitic research |
| 6-Ethoxy-4-hydrazino-2-methyl | OCH₂CH₃ at 6 | 253.73 | CNS drug intermediates |
| 6-Fluoro-4-hydrazino-2-methyl | F at 6 | 227.66 | Antibacterial agents |
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